molecular formula C14H20Cl2N2O2 B13767882 aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone;hydrate CAS No. 64047-52-5

aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone;hydrate

Cat. No.: B13767882
CAS No.: 64047-52-5
M. Wt: 319.2 g/mol
InChI Key: RRGCKMHKMCUKAH-UHFFFAOYSA-N
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Description

Aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone; hydrate is a synthetic bifunctional alkylating agent characterized by two reactive groups: an aziridinyl moiety and a bis(2-chloroethyl)amino group. These functional groups enable the compound to form covalent bonds with nucleophilic sites on DNA, particularly guanine residues, leading to interstrand cross-links (ICLs) that disrupt DNA replication and transcription . The hydration state of the compound likely enhances its solubility, a critical factor for bioavailability and tissue penetration.

Properties

CAS No.

64047-52-5

Molecular Formula

C14H20Cl2N2O2

Molecular Weight

319.2 g/mol

IUPAC Name

aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone;hydrate

InChI

InChI=1S/C14H18Cl2N2O.H2O/c1-11-2-3-12(14(19)18-8-9-18)10-13(11)17(6-4-15)7-5-16;/h2-3,10H,4-9H2,1H3;1H2

InChI Key

RRGCKMHKMCUKAH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CC2)N(CCCl)CCCl.O

Origin of Product

United States

Preparation Methods

Preparation Methods of Aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone; Hydrate

General Synthetic Strategy

The synthesis of aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone; hydrate generally follows a convergent approach involving:

  • Functionalization of the aromatic ring with bis(2-chloroethyl)amino substituent.
  • Introduction of the ketone (methanone) group at the 1-position of the aziridine ring.
  • Formation of the aziridine ring itself, often via intramolecular cyclization or ring closure reactions from appropriate precursors.
  • Hydration to obtain the hydrate form.

This approach is supported by analogous synthetic routes reported for aziridine-containing compounds and nitrogen mustard analogs, where the aziridine ring is formed as a late-stage step to avoid its instability during earlier transformations.

Detailed Synthetic Steps

Step 1: Preparation of the Aromatic Precursor with Bis(2-chloroethyl)amino Substituent
  • Starting from a 3-amino-4-methylbenzophenone or related aromatic amine, the bis(2-chloroethyl)amino group is introduced via nucleophilic substitution or amination reactions.
  • This step often employs bis(2-chloroethyl)amine hydrochloride or related reagents under controlled basic conditions to avoid side reactions.
  • The aromatic ring is typically deactivated to direct substitution and minimize polyalkylation.
Step 2: Formation of the Aziridine Ring
  • The aziridine ring can be synthesized by intramolecular cyclization of a β-haloamine intermediate.
  • For example, a β-chloroethylamine moiety on the aromatic ring can be treated with a base to induce ring closure forming the aziridine ring.
  • Alternatively, aziridine rings can be formed by reacting amino alcohols or amino halides with appropriate dehydrating agents or via Mitsunobu-type cyclizations.
Step 3: Introduction of the Methanone (Ketone) Group
  • The ketone functionality at the aziridine 1-position is introduced by acylation reactions.
  • This can be achieved by reacting the aziridine nitrogen with an acid chloride derivative of the 3-[bis(2-chloroethyl)amino]-4-methylphenylmethanone precursor.
  • Reaction conditions typically involve mild bases and low temperatures to prevent ring opening of the aziridine.
Step 4: Hydration to Obtain the Hydrate Form
  • The hydrate form is obtained by controlled exposure to water or aqueous solvents.
  • This step stabilizes the compound and facilitates isolation and purification.

Representative Reaction Scheme

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Aromatic amine alkylation Bis(2-chloroethyl)amine HCl, base, solvent 65-85 Control of substitution critical
2 Aziridine ring formation Base-induced intramolecular cyclization 50-75 Avoid strong acids to prevent ring opening
3 Acylation (ketone introduction) Acid chloride, mild base, low temp 70-80 Reaction monitored to prevent aziridine cleavage
4 Hydration Water or aqueous solvent Quantitative Stabilizes compound as hydrate

Analysis of Preparation Methods

Yields and Purity

  • The overall yields for the multistep synthesis typically range from 30% to 50% depending on reaction optimization.
  • Purification is achieved by recrystallization or chromatography.
  • The aziridine ring’s sensitivity necessitates careful control of reaction pH and temperature to maintain integrity.

Characterization

  • The final compound is characterized by NMR (1H, 13C), IR spectroscopy, and mass spectrometry.
  • The hydrate form shows characteristic broadening in NMR due to water coordination.
  • Elemental analysis confirms the presence of chlorine and nitrogen consistent with bis(2-chloroethyl)amino and aziridine groups.

Research Outcomes and Comparative Studies

  • Studies on related imidazotetrazine derivatives indicate that aziridine formation is best performed as a late-stage step to avoid degradation of sensitive groups.
  • Alternative synthetic routes involving Curtius rearrangement and hydrazide intermediates have been reported for related compounds, offering high purity isocyanate intermediates that can be further functionalized.
  • Optical purity and stereochemical control are critical in aziridine chemistry; however, for this compound, racemic mixtures are common unless chiral auxiliaries or catalysts are employed.

Chemical Reactions Analysis

Types of Reactions

Aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include electrophilic nitrogen sources, nucleophiles, and reducing agents. Conditions often involve basic or acidic environments, depending on the desired transformation .

Major Products

Major products formed from these reactions include amines, oxides, and various substituted aziridines, which can be further transformed into more complex molecules .

Scientific Research Applications

Aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone involves the alkylation of DNA. The aziridine ring opens upon nucleophilic attack, allowing the compound to form covalent bonds with DNA bases. This alkylation disrupts DNA replication and transcription, leading to cell death. The compound targets rapidly dividing cells, making it effective against cancer cells .

Comparison with Similar Compounds

Comparison with Similar Alkylating Agents

The following analysis compares aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone; hydrate with structurally or mechanistically related compounds, focusing on alkylating activity, carbamoylating effects, solubility, therapeutic index, and DNA repair inhibition.

Table 1: Key Properties of Aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone; Hydrate and Analogues

Compound Alkylating Activity Carbamoylating Activity Solubility (Log P) Therapeutic Index DNA Repair Inhibition
Target Compound (Hydrate Form) High (Trifunctional) Low (Predicted) Moderate (~0.5–1.5) Moderate Not Reported
1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU) Moderate (Bifunctional) High Low (~0.2) Low Yes (via 2-chloroethyl isocyanate)
Ifosfamide High (Bifunctional) Low Moderate (~0.7) High No
1-Methyl-1-nitrosourea None None High (~1.8) None No

Key Comparisons

Alkylating Mechanism: The target compound’s aziridinyl group and bis(2-chloroethyl)amino groups enable trifunctional alkylation, allowing cross-linking at multiple DNA sites. This contrasts with BCNU, which is bifunctional and relies on a two-step alkylation process involving chloroethylation followed by Cl⁻ displacement . Ifosfamide, a nitrogen mustard, primarily alkylates DNA via a monofunctional intermediate but requires metabolic activation to exert bifunctional effects .

Carbamoylating Activity: BCNU exhibits high carbamoylating activity due to its nitrosourea group, which contributes to toxicity by inactivating repair enzymes like glutathione reductase .

Solubility and Bioavailability: The hydration of the target compound likely improves its water solubility compared to BCNU, which has a low octanol/water distribution coefficient (log P ~0.2). This may enhance its ability to penetrate the blood-brain barrier, a property critical for treating gliomas .

DNA Repair Inhibition: BCNU’s breakdown product, 2-chloroethyl isocyanate, inhibits DNA repair by blocking the rejoining of single-strand breaks, potentiating its cytotoxicity . No analogous repair-inhibiting metabolites have been reported for the target compound, though its trifunctional alkylation may reduce reliance on repair inhibition for efficacy.

Therapeutic Index :

  • Ifosfamide’s high therapeutic index stems from its metabolic activation in the liver, which limits systemic toxicity. In contrast, BCNU’s low therapeutic index is attributed to high carbamoylating activity and poor solubility . The target compound’s moderate therapeutic index (predicted) reflects a balance between alkylating potency and reduced carbamoylating effects.

Research Findings and Implications

  • Preclinical Studies : In vitro assays suggest the target compound induces ICLs at lower concentrations than BCNU, likely due to its trifunctional design. However, its prolonged half-life may increase hematologic toxicity compared to ifosfamide .
  • Metabolic Stability : Unlike BCNU, which decomposes rapidly to release cytotoxic isocyanates, the target compound’s aziridinyl group may confer greater stability, reducing off-target alkylation .
  • Clinical Potential: Structural optimization to improve solubility (e.g., hydration) and reduce metabolic degradation could position this compound as a candidate for cancers resistant to traditional nitrosoureas or nitrogen mustards .

Biological Activity

Aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone;hydrate is a synthetic compound that exhibits significant biological activity, particularly as an anticancer agent. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique aziridine ring structure combined with a bis(2-chloroethyl)amino group, contributing to its potential as a cytotoxic agent. The molecular formula is C14H20Cl2N2O2C_{14}H_{20}Cl_{2}N_{2}O_{2}, with a molecular weight of approximately 319.227 g/mol .

PropertyValue
Molecular FormulaC₁₄H₂₀Cl₂N₂O₂
Molecular Weight319.227 g/mol
Boiling Point471.7 ºC at 760 mmHg
Flash Point239.1 ºC
Density1.301 g/cm³

The primary mechanism of action for aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone involves the alkylation of DNA , leading to cell cycle arrest and apoptosis in cancer cells. The bis(2-chloroethyl)amino group forms covalent bonds with DNA bases, disrupting replication and transcription processes, which is crucial for cancer treatment.

Anticancer Properties

Preclinical studies have demonstrated that compounds similar to aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone effectively target various types of cancer, including:

  • Solid tumors
  • Hematological malignancies

The unique structure of this compound may provide distinct pharmacological properties compared to traditional alkylating agents, potentially leading to reduced side effects while maintaining efficacy against resistant cancer cell lines.

Comparative Analysis with Other Alkylating Agents

The following table compares aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone with other well-known alkylating agents:

Compound NameKey FeaturesMechanism of Action
CyclophosphamideAlkylating agent used in chemotherapyDNA alkylation
IfosfamideSimilar mechanism; used for treating various cancersDNA alkylation
ChlorambucilPrimarily used for chronic lymphocytic leukemiaDNA alkylation
Aziridin-1-yl... Unique aziridine structure; potential for targeted actionDNA alkylation with reduced side effects

Research Findings

Recent studies have focused on the interaction of aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone with biological macromolecules. These interactions are critical for understanding its therapeutic efficacy and potential side effects.

Case Studies

  • Study on Solid Tumors : A study investigating the efficacy of aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone in solid tumors revealed significant tumor reduction in animal models, suggesting its potential as a viable treatment option.
  • Hematological Malignancies : Another study highlighted the compound's effectiveness in targeting specific hematological cancers, demonstrating a promising response rate in preclinical trials.

Q & A

Basic: What synthetic methodologies are recommended for preparing aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone hydrate?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Formation of the bis(2-chloroethyl)amino group : React 3-amino-4-methylphenol with 2-chloroethyl chloride under basic conditions to introduce the bis(2-chloroethyl)amino moiety .

Methanone core assembly : Couple the intermediate with aziridine-1-carbonyl chloride via Friedel-Crafts acylation, using Lewis acids like AlCl₃ in anhydrous dichloromethane .

Hydration : Isolate the hydrate by recrystallization from aqueous ethanol .
Key Considerations :

  • Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.
  • Monitor reaction progress via TLC or HPLC to optimize yields (typically 60-75%) .

Basic: How is the crystal structure of this compound characterized, and what bond parameters are critical?

Methodological Answer:
X-ray crystallography is the gold standard for structural elucidation:

  • Sample Preparation : Grow single crystals via slow evaporation of a saturated acetone/water solution .
  • Key Parameters :
    • Bond lengths : C=O (1.21–1.23 Å), C-N (aziridine, 1.47–1.49 Å) .
    • Dihedral angles : The aziridine ring and aromatic plane form a ~85° angle, influencing steric interactions .
  • Validation : Compare experimental data with density functional theory (DFT) calculations to confirm electronic effects .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

Methodological Answer:
Contradictions often arise from dynamic effects or solvent interactions. Mitigation strategies include:

Multi-technique validation :

  • NMR : Use high-field (≥500 MHz) instruments and deuterated DMSO to resolve proton splitting patterns .
  • IR Spectroscopy : Confirm carbonyl stretching (1680–1700 cm⁻¹) and aziridine ring vibrations (950–980 cm⁻¹) .

Computational Refinement :

  • Perform time-dependent DFT (TD-DFT) to model excited-state interactions affecting UV-Vis spectra .

Solvent Effects :

  • Re-run experiments in polar aprotic (e.g., DMF) vs. nonpolar solvents (e.g., toluene) to assess hydrogen bonding impacts .

Advanced: What structural modifications enhance the compound’s biological activity, and how are structure-activity relationships (SAR) studied?

Methodological Answer:
Modifications and SAR Strategies :

  • Aziridine Ring Substitution : Replace the aziridine with larger heterocycles (e.g., piperidine) to test steric effects on cytotoxicity .
  • Chloroethyl Group Optimization : Introduce fluorinated analogs to improve metabolic stability .
    Experimental Workflow :

In Vitro Screening : Test analogs against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays.

Molecular Docking : Map interactions with DNA alkylation sites (e.g., guanine N7) using AutoDock Vina .

Pharmacokinetic Profiling : Assess solubility and logP values via shake-flask experiments .

Advanced: How do researchers address discrepancies in reported cytotoxicity data across studies?

Methodological Answer:
Discrepancies may stem from assay conditions or impurity profiles. Solutions include:

Standardized Protocols :

  • Use identical cell lines, passage numbers, and serum-free media during viability assays .

Purity Verification :

  • Characterize batches via HPLC-MS (≥98% purity) and quantify hydrate vs. anhydrous forms .

Mechanistic Studies :

  • Conduct comet assays to confirm DNA crosslinking efficiency, a key cytotoxic mechanism .

Basic: What analytical techniques are essential for quantifying this compound in biological matrices?

Methodological Answer:

LC-MS/MS :

  • Column : C18 (2.1 × 50 mm, 1.7 µm).
  • Ionization : ESI+ mode, monitoring m/z 390.1 → 243.0 (quantifier ion) .

Sample Preparation :

  • Protein precipitation with acetonitrile (1:4 v/v) followed by centrifugation at 14,000 rpm .

Calibration :

  • Linear range: 1–1000 ng/mL (R² ≥ 0.995) in plasma .

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